

Unraveling the Pharmacological Profile of MRS 2500: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS 2500

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Abstract

MRS 2500 is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor critically involved in ADP-induced platelet aggregation and other physiological processes. This technical guide provides an in-depth overview of the pharmacological properties of **MRS 2500**, including its mechanism of action, receptor affinity and selectivity, and its effects in both in vitro and in vivo models. Detailed experimental methodologies and signaling pathway visualizations are presented to facilitate further research and development of P2Y1 receptor-targeted therapeutics.

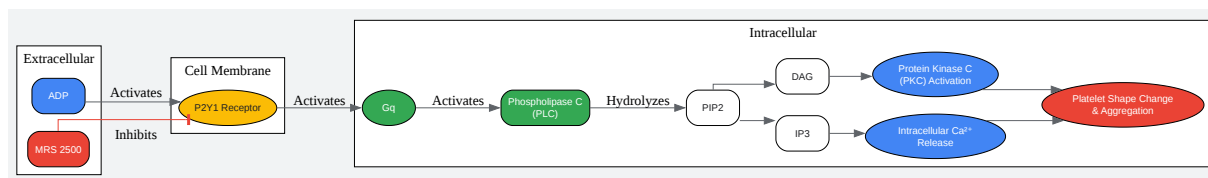
Introduction

Adenosine diphosphate (ADP) plays a pivotal role in hemostasis and thrombosis by activating two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. While P2Y12 receptor antagonists are established antiplatelet therapies, the P2Y1 receptor represents a promising alternative or complementary target.[1] **MRS 2500**, chemically known as (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, is a synthetic nucleotide analog that has emerged as a powerful tool for studying P2Y1 receptor function and as a lead compound for novel antithrombotic agents.[2] This document synthesizes the current knowledge on the pharmacological characteristics of **MRS 2500**.

Mechanism of Action: P2Y1 Receptor Antagonism

MRS 2500 functions as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq protein. Upon activation by its endogenous agonist, ADP, the P2Y1 receptor initiates a signaling cascade through the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change and contributes to platelet aggregation.[2] **MRS 2500** exerts its effect by binding to the P2Y1 receptor and preventing ADP from initiating this signaling pathway.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of **MRS 2500**.



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Caption: P2Y1 receptor signaling and inhibition by **MRS 2500**.

Quantitative Pharmacological Data

The potency and selectivity of **MRS 2500** have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

Receptor	Ligand	Preparation	Ki (nM)	Reference
P2Y1	MRS 2500	Human Platelets	0.78	
P2Y1	[125I]MRS2500	Human Platelets	1.20 ± 0.15	[3]
P2Y1	MRS 2500	Rat P2Y1 Receptors	9.1 (pKi)	[4]
P2Y12	MRS 2500	Rat P2Y12 Receptors	4.0 (pKi)	[4]
P2Y13	MRS 2500	Rat P2Y13 Receptors	4.0 (pKi)	[4]

Table 2: In Vitro Functional Activity

Assay	Species	IC50 (nM)	Reference
ADP-induced Platelet Aggregation	Human	0.95	[5]
EFS-induced Relaxation (Colon)	Rat	16.5	[6]

Table 3: In Vivo Antithrombotic Efficacy

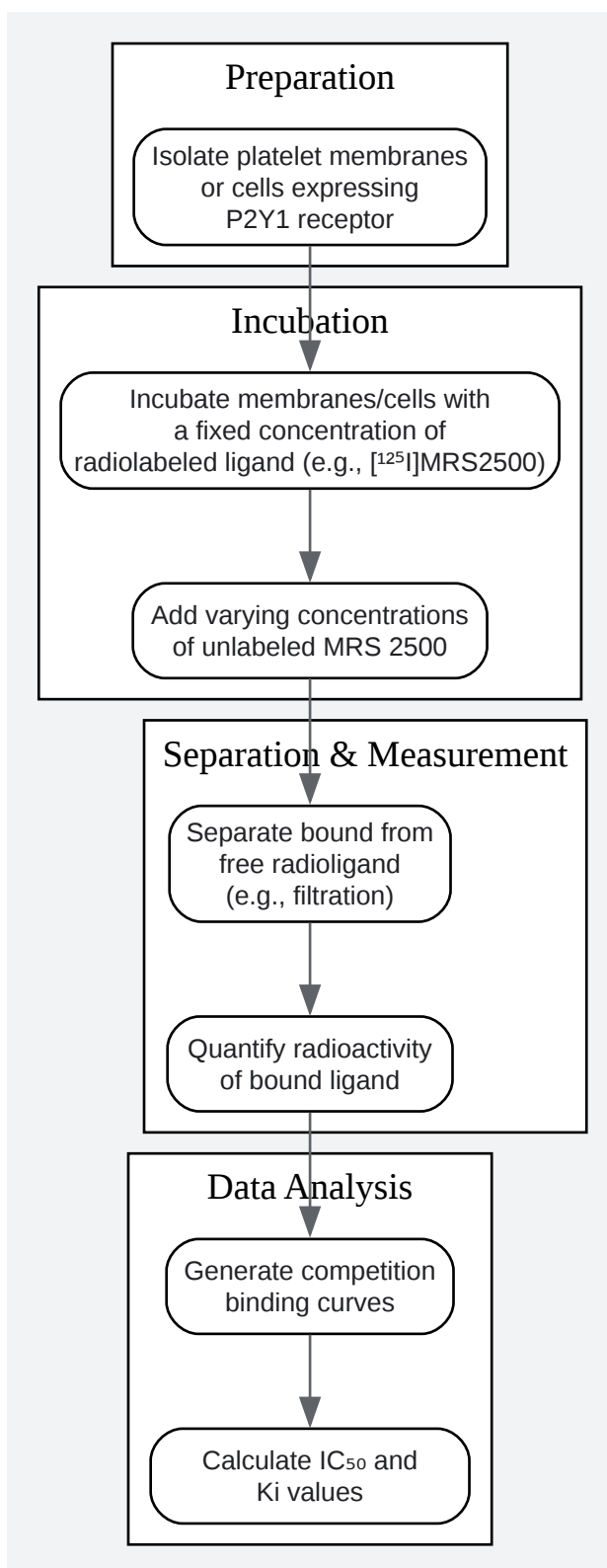
Animal Model	Species	Dose	Reduction in Thrombus Weight	Reference
Electrolytic-mediated Carotid Artery Thrombosis	Cynomolgus Monkey	0.09 mg/kg + 0.14 mg/kg/h IV	57 ± 1%	[1] [7]
Electrolytic-mediated Carotid Artery Thrombosis	Cynomolgus Monkey	0.45 mg/kg + 0.68 mg/kg/h IV	88 ± 1%	[1] [7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize **MRS 2500**.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.



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Caption: Workflow for a radioligand binding assay.

Detailed Steps:

- **Membrane Preparation:** Human platelets are isolated from whole blood and subjected to centrifugation and lysis to obtain platelet membranes.
- **Binding Reaction:** The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled P2Y1 antagonist (e.g., [125I]MRS2500) and varying concentrations of the unlabeled test compound (**MRS 2500**).
- **Separation:** The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
- **Quantification:** The radioactivity retained on the filter is measured using a gamma counter.
- **Data Analysis:** The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC_{50} (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined, and the K_i is calculated using the Cheng-Prusoff equation.[\[3\]](#)

Platelet Aggregation Assay

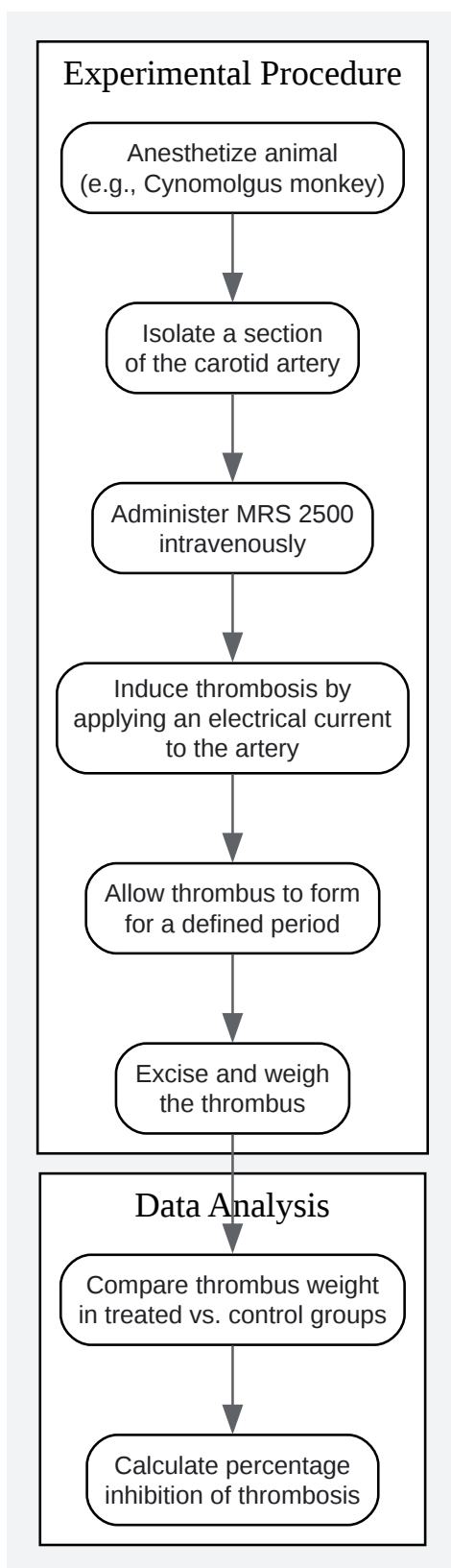
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Detailed Steps:

- **Platelet-Rich Plasma (PRP) Preparation:** Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.
- **Aggregation Measurement:** The PRP is placed in a cuvette in a platelet aggregometer, which measures changes in light transmission as platelets aggregate.
- **Inhibition Assessment:** The PRP is pre-incubated with various concentrations of **MRS 2500** before the addition of a submaximal concentration of ADP to induce aggregation.
- **Data Analysis:** The maximum aggregation response is recorded for each concentration of **MRS 2500**. The percentage of inhibition is calculated relative to a vehicle control, and the IC_{50} value is determined.[\[2\]](#)

In Vivo Thrombosis Model (Electrolytic-mediated Carotid Artery Thrombosis)

This animal model assesses the antithrombotic efficacy of a compound in a living organism.



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Caption: Workflow for an in vivo thrombosis model.

Detailed Steps:

- **Animal Preparation:** A cynomolgus monkey is anesthetized, and the carotid artery is surgically exposed.
- **Drug Administration:** **MRS 2500** is administered intravenously as a bolus followed by a continuous infusion.^[1]
- **Thrombus Induction:** A small electrode is placed on the surface of the carotid artery, and a controlled electrical current is applied to induce endothelial damage and initiate thrombus formation.
- **Thrombus Measurement:** After a set period, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is determined.
- **Data Analysis:** The thrombus weights from the **MRS 2500**-treated group are compared to those from a vehicle-treated control group to determine the percentage of thrombosis inhibition.^{[1][8]}

Selectivity Profile

MRS 2500 exhibits high selectivity for the P2Y₁ receptor. While detailed screening against a broad panel of receptors is not extensively reported in the provided search results, its high potency at the P2Y₁ receptor (nanomolar range) compared to other P2Y subtypes (micromolar or lower affinity) underscores its selectivity.^[4] For instance, the affinity for P2Y₁ is significantly higher than for P2Y₁₂ and P2Y₁₃ receptors.^[4]

In Vivo Effects and Potential Therapeutic Applications

- **Antithrombotic Activity:** In vivo studies in mice and monkeys have demonstrated that **MRS 2500** effectively prevents arterial thrombosis.^{[1][8]} It significantly reduces thrombus weight in models of carotid artery thrombosis.^{[1][7]}
- **Hemostasis:** While potently inhibiting thrombosis, **MRS 2500** has been shown to cause only a moderate prolongation of bleeding time, suggesting a potentially favorable safety profile compared to broader-acting antiplatelet agents.^[8]

- Other Potential Applications: Given the role of P2Y1 receptors in various tissues, **MRS 2500** and other P2Y1 antagonists are being explored for their potential in treating conditions beyond thrombosis, including neuroinflammation and certain cancers.

Conclusion

MRS 2500 is a highly potent and selective P2Y1 receptor antagonist that serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. Its demonstrated antithrombotic efficacy in preclinical models, coupled with a potentially favorable bleeding profile, highlights the therapeutic potential of P2Y1 antagonism. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of P2Y1 signaling and to develop novel therapies targeting this important receptor.

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- To cite this document: BenchChem. [Unraveling the Pharmacological Profile of MRS 2500: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609319#pharmacological-properties-of-mrs-2500-compound]

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